3'-アゾ-3'-デオキシ-5'-O-トリチルチミジン

説明

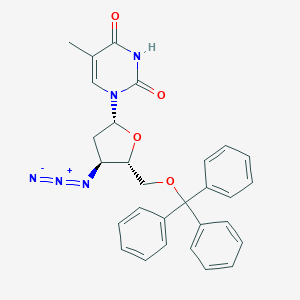

3'-Azido-3'-deoxy-5'-O-tritylthymidine, also known as 3'-Azido-3'-deoxy-5'-O-tritylthymidine, is a useful research compound. Its molecular formula is C29H27N5O4 and its molecular weight is 509.6 g/mol. The purity is usually 95%.

The exact mass of the compound 3'-Azido-3'-deoxy-5'-O-tritylthymidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-Azido-3'-deoxy-5'-O-tritylthymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Azido-3'-deoxy-5'-O-tritylthymidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗レトロウイルス療法

3'-アゾ-3'-デオキシチミジン: は、ジドブジンまたはAZTとしても知られており、主にHIV/AIDSの治療のための抗レトロウイルス療法で使用されます。 これは、ヌクレオシド逆転写酵素阻害剤(NRTI)として機能し、リン酸化されて活性代謝物を生成し、ウイルスDNAに組み込まれてHIVの複製を阻害します .

ニトロソアミン不純物の検出

ジドブジン中のN-ニトロソジメチルアミン(NDMA)およびN-ニトロソジエチルアミン(NDEA)不純物の推定のための新しいGC–MS / MS方法が開発されました。 この方法は、これらの不純物を非常に低いレベルで検出することができ、薬物の安全性と有効性を確保するために不可欠です .

癌における多剤耐性の克服

3'-アゾ-3'-デオキシチミジンの類似体が、癌細胞における多剤耐性を克服するために合成されました。ADOXとして知られるこの類似体は、薬剤耐性癌細胞でしばしば過剰発現しているP-糖タンパク質(P-gp)による認識を回避することにより、耐性を回避します。 ADOXは、薬剤感受性細胞株と薬剤耐性細胞株の両方で強力な抗腫瘍活性を示しています .

免疫調節効果

3'-アゾ-3'-デオキシ-5'-O-トリチルチミジン: は、免疫抑制薬として特定されています。この薬剤は、マウス白血病ウイルスやHIVなどのウイルスの阻害に有効であることが示されていますが、これらの病気の治療にはなりません。 その免疫調節特性は、免疫応答と自己免疫疾患の研究にとって価値があります .

抗癌剤の合成

この化合物は、特に特定の種類の癌細胞に対してより効果的になる可能性のある類似体の形成における、抗癌剤の合成に使用されます。 この化合物の修飾により、効果が向上し、副作用が減少した新しい薬剤の開発につながる可能性があります .

分析化学

分析化学では、3'-アゾ-3'-デオキシ-5'-O-トリチルチミジンは、クロマトグラフィーおよび質量分析法における標準または参照化合物として使用されます。 これは、医薬品化合物とその不純物の正確な定量と分析に役立ちます .

薬物動態および代謝研究

この化合物は、薬物の吸収、分布、代謝、排泄(ADME)を理解するための薬物動態研究において役割を果たします。 これは、体内での薬物の挙動を決定し、投薬レジメンを最適化するのに役立ちます .

ウイルス機構の研究

3'-アゾ-3'-デオキシチミジンに関する研究は、特に逆転写酵素などのウイルスの酵素がどのように阻害されるかについての、ウイルスの機構の理解にも役立ちます。 この知識は、ウイルス感染症を克服するための新しい戦略の開発にとって不可欠です .

作用機序

Target of Action

3’-Azido-3’-deoxy-5’-O-tritylthymidine is a protected derivative of Zidovudine . Zidovudine is a potent selective inhibitor of HIV-1 replication . Therefore, the primary target of this compound is the HIV-1 virus.

Mode of Action

Given its relationship to zidovudine, it is likely that it acts as a reverse transcriptase inhibitor, preventing the replication of the hiv-1 virus .

Biochemical Pathways

As a derivative of zidovudine, it is likely to impact the reverse transcription pathway of the hiv-1 virus, thereby inhibiting its replication .

生化学分析

Biochemical Properties

The role of 3’-Azido-3’-deoxy-5’-O-tritylthymidine in biochemical reactions is primarily related to its function as a derivative of Zidovudine . Zidovudine is known to inhibit the replication of HIV-1

Cellular Effects

Given its relationship to Zidovudine, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its relationship to Zidovudine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

3'-Azido-3'-deoxy-5'-O-tritylthymidine, commonly known as AZT or zidovudine, is a nucleoside analog that has garnered significant attention for its biological activity, particularly in the context of antiviral and antibacterial properties. This article explores the compound's mechanisms of action, efficacy against various pathogens, and its pharmacokinetic profile based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C29H27N5O

- Synonyms : 3-Azido-3-deoxy-5-O-triphenylmethylthymidine

- CAS Number : 29706-84-1

The compound features an azido group at the 3' position and a trityl protecting group at the 5' position, which plays a crucial role in its biological activity.

Antiviral Activity

AZT is primarily recognized for its effectiveness against Human Immunodeficiency Virus (HIV). Research indicates that it inhibits HIV replication effectively at concentrations ranging from 50 to 500 nM. In contrast, its cytotoxic effects on uninfected human cells occur only at much higher concentrations (above 1 mM) .

- Phosphorylation : AZT is phosphorylated to its active triphosphate form (AZT-5'-triphosphate) by cellular enzymes such as thymidine kinase. This active form competes with natural nucleotides for incorporation into viral DNA during reverse transcription .

- Chain Termination : Once incorporated into viral DNA, AZT acts as a chain terminator, preventing further elongation of the DNA strand, which ultimately inhibits viral replication .

Case Study: HIV Replication Inhibition

In a study involving MT-4 cells infected with HIV-1, AZT demonstrated significant antiviral activity. The effective concentration (EC50) for inhibiting HIV replication was determined to be approximately 0.04 μM, highlighting its potency compared to other compounds tested .

Antibacterial Activity

Beyond its antiviral properties, AZT also exhibits antibacterial activity against certain gram-negative bacteria. Studies have shown that it has bactericidal effects against various Enterobacteriaceae members, including:

- Escherichia coli

- Salmonella typhimurium

- Klebsiella pneumoniae

- Shigella flexneri

However, it shows no activity against Pseudomonas aeruginosa or most gram-positive bacteria .

AZT must be activated to nucleotide levels to exert its antibacterial effects. E. coli can convert AZT into its mono-, di-, and triphosphate metabolites, with the triphosphate form being the most potent inhibitor of DNA synthesis in bacterial cells. This inhibition leads to cell elongation and eventual death due to blocked DNA replication .

Pharmacokinetics and Toxicology

The pharmacokinetics of AZT involve rapid absorption and distribution throughout the body. However, its use is often limited by toxicity, particularly myelosuppression and other hematological effects when used at higher doses.

Cytotoxicity Profile

A comparative analysis of AZT's cytotoxic effects revealed an IC50 (the concentration required to inhibit cell growth by 50%) significantly higher than its EC50 for HIV inhibition. This selectivity underscores AZT's potential as a therapeutic agent with manageable side effects when dosed appropriately .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Effective against HIV at 50-500 nM; EC50 ~0.04 μM |

| Antibacterial Activity | Active against Enterobacteriaceae; ineffective against Pseudomonas aeruginosa |

| Mechanism | Chain termination during DNA synthesis; requires phosphorylation |

| Cytotoxicity | Higher IC50 in uninfected cells indicates selectivity |

特性

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSSDWPMSICSH-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448644 | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-84-1 | |

| Record name | 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Azido-3'-deoxy-5'-o-tritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7VYL4TJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。